3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties. This compound is part of a broader class of heterocyclic compounds, which are known for their significant pharmacological and medicinal properties .
Vorbereitungsmethoden
The synthesis of 3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylacetamide . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .
Analyse Chemischer Reaktionen
3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets. It acts as a dopamine and serotonin antagonist, binding to these receptors and inhibiting their activity . This interaction affects the signaling pathways associated with these neurotransmitters, leading to its therapeutic effects in psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Lacks the fluoropyridine moiety, which may result in different pharmacological properties.
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide: Contains a quinazoline ring instead of the benzothiazole ring, leading to different biological activities.
The uniqueness of this compound lies in its hybrid structure, combining the properties of both isothiazole and piperazine moieties, which contributes to its diverse applications and potential therapeutic benefits .
Eigenschaften
Molekularformel |
C16H15FN4S |
---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
3-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C16H15FN4S/c17-13-5-3-7-18-16(13)21-10-8-20(9-11-21)15-12-4-1-2-6-14(12)22-19-15/h1-7H,8-11H2 |
InChI-Schlüssel |
DYYKCZCOZSTQIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C(C=CC=N2)F)C3=NSC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.